

Cellular Targets of Zharp1-211: A Technical Guide

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Compound of Interest

Compound Name: Zharp1-211

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Introduction

Zharp1-211 is a novel, potent, and selective small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This document provides an in-depth overview of the cellular targets of **Zharp1-211**, its mechanism of action, and the experimental evidence supporting its therapeutic potential, particularly in the context of inflammatory diseases such as graft-versus-host disease (GVHD).

Primary Cellular Target: RIPK1 Kinase

The principal cellular target of **Zharp1-211** is the kinase domain of RIPK1.^{[1][2][3][4][5]} **Zharp1-211** functions as a Type II kinase inhibitor, specifically targeting the ATP-binding pocket of RIPK1 while the kinase is in its inactive DLG (Asp156-Leu157-Gly158)-out conformation.^[2] ^[6] This selective inhibition of RIPK1's kinase activity is the foundation of **Zharp1-211**'s mechanism of action.

Quantitative Data: Binding Affinity and Potency

The interaction between **Zharp1-211** and RIPK1 has been quantified through various assays, demonstrating its high affinity and potency.

Parameter	Value	Description	Source
Kd	8.7 nM	Dissociation constant, indicating high binding affinity to RIPK1.	[7]
EC50	53 nM	Half maximal effective concentration for RIPK1 inhibition.	[7]
IC50 (PK68)	~90 nM	Half maximal inhibitory concentration for PK68, an analog of Zharp1-211.	[7]

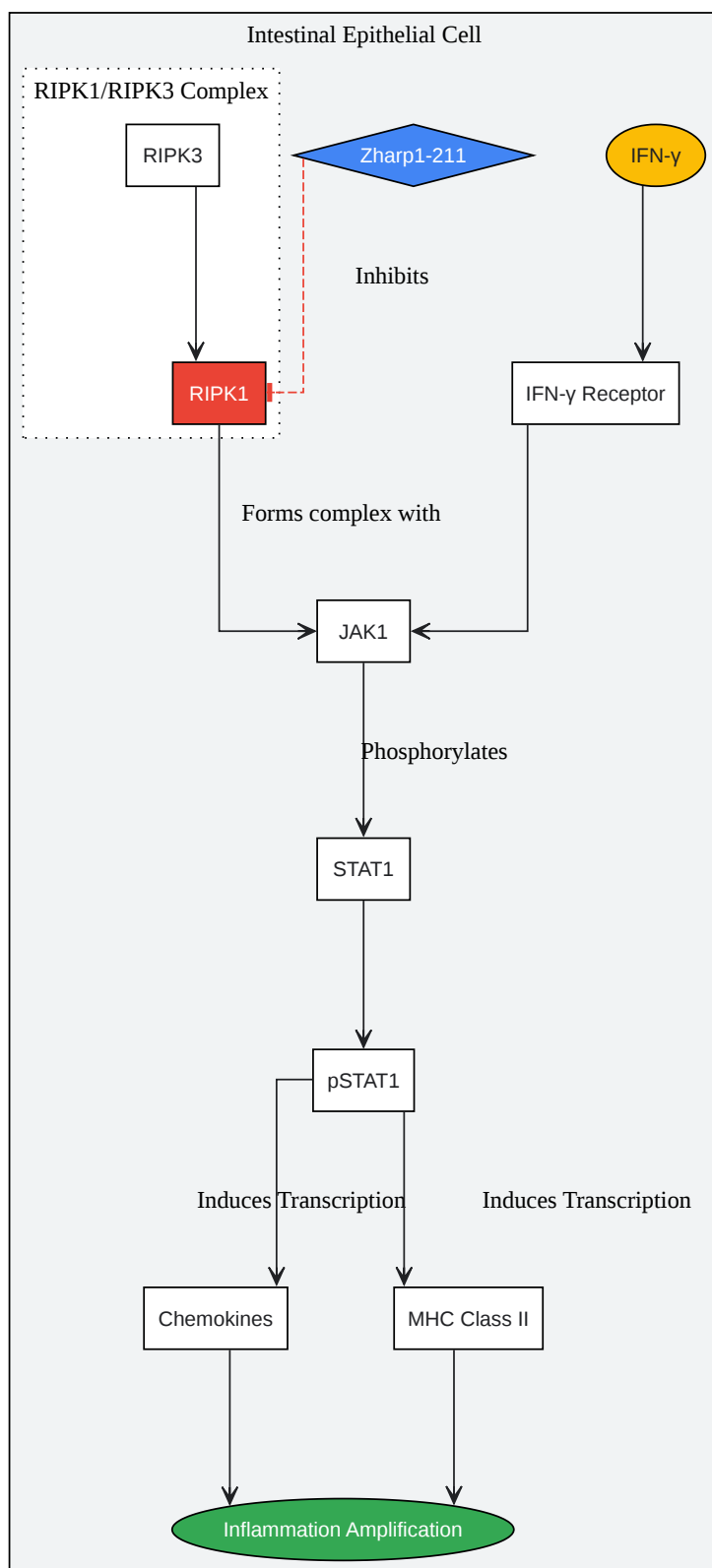
Downstream Cellular Effects and Signaling Pathways

The inhibition of RIPK1 kinase activity by **Zharp1-211** initiates a cascade of downstream effects, primarily impacting inflammatory signaling pathways within intestinal epithelial cells (IECs).

Inhibition of the RIPK1/RIPK3/JAK/STAT1 Axis

In the context of GVHD, alloreactive T-cell-produced interferon-gamma (IFN- γ) can trigger a feed-forward inflammatory loop in IECs.[1][2][8] RIPK1 and RIPK3 form a complex that associates with JAK1, leading to the phosphorylation and activation of STAT1.[1][2][3][4] Activated STAT1 then translocates to the nucleus to induce the expression of T-cell-recruiting chemokines and Major Histocompatibility Complex (MHC) class II molecules, amplifying the inflammatory response.[1][2][3]

Zharp1-211 disrupts this inflammatory cascade by directly inhibiting RIPK1.[1][3] This prevents the subsequent activation of the JAK/STAT1 pathway, leading to a significant reduction in the expression of downstream inflammatory mediators.[1][2][3]

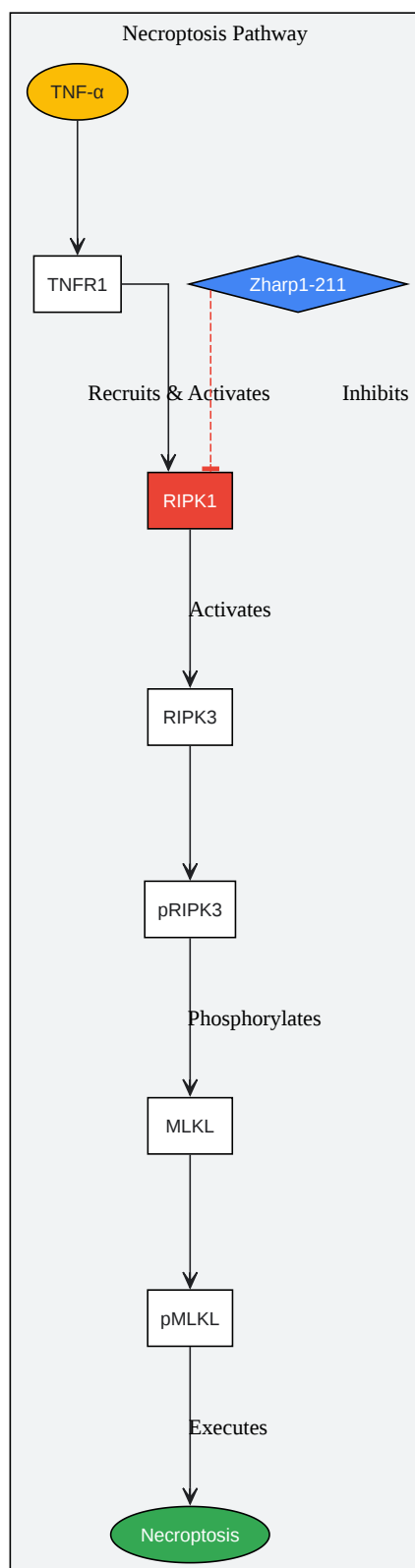


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Caption: **Zharp1-211** inhibits RIPK1, disrupting the IFN- γ -induced inflammatory cascade in intestinal epithelial cells.

Blockade of Necroptosis

RIPK1 is a central mediator of necroptosis, a form of programmed cell death.[4][5][6] Upon certain stimuli, such as TNF- α , RIPK1 can activate RIPK3, which in turn phosphorylates and activates Mixed Lineage Kinase Domain-like protein (MLKL), the executioner of necroptosis.[4][5] **Zharp1-211**, by inhibiting RIPK1 kinase activity, effectively blocks the initiation of this necroptotic signaling pathway.[2][6] This has been demonstrated in cell lines such as human colon cancer HT-29 cells and mouse fibroblast L929 cells.[2]



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Caption: **Zharp1-211** blocks the TNF- α -induced necroptosis pathway by inhibiting RIPK1 kinase activity.

Experimental Methodologies

The characterization of **Zharp1-211**'s cellular targets has been achieved through a combination of in vitro and in vivo experimental approaches.

In Vitro Kinase Assays

- Objective: To determine the direct inhibitory effect of **Zharp1-211** on the kinase activity of RIPK1 and to assess its selectivity.
- General Protocol:
 - Recombinant human RIPK1 kinase is incubated with varying concentrations of **Zharp1-211**.
 - ATP is added to initiate the kinase reaction.
 - The amount of ATP remaining after the reaction is quantified, often using a luciferase-based reporter system.
 - The IC50 value is calculated from the dose-response curve.
 - Selectivity is assessed by performing similar assays with a panel of other kinases, including RIPK3.[\[3\]](#)

Cellular Assays for Necroptosis Inhibition

- Objective: To evaluate the potency of **Zharp1-211** in blocking necroptosis in a cellular context.
- General Protocol:
 - Cell lines susceptible to necroptosis (e.g., HT-29, L929) are pre-treated with a range of **Zharp1-211** concentrations.[\[2\]](#)

- Necroptosis is induced using a combination of stimuli such as TNF- α , a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK).
- Cell viability is measured using assays such as CellTiter-Glo.
- The EC50 for necroptosis inhibition is determined.

Western Blotting for Phosphoprotein Analysis

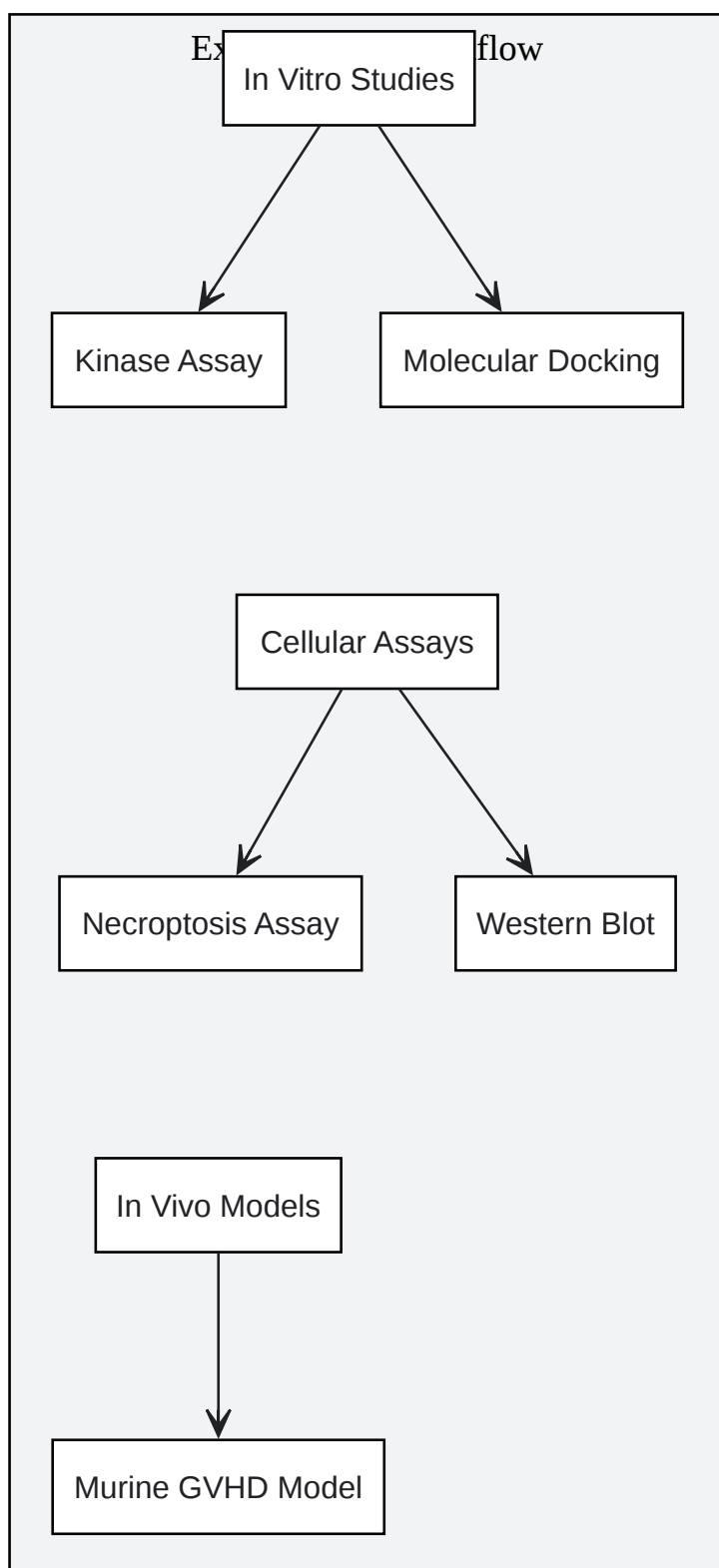
- Objective: To investigate the effect of **Zharp1-211** on the phosphorylation status of key signaling proteins in the necroptosis and inflammatory pathways.
- General Protocol:
 - Cells are treated with **Zharp1-211** and the relevant stimuli as described above.
 - Cell lysates are collected and subjected to SDS-PAGE.
 - Proteins are transferred to a membrane and probed with antibodies specific for the phosphorylated forms of RIPK1, RIPK3, MLKL, and STAT1.[\[9\]](#)[\[10\]](#)
 - Total protein levels are also assessed as a loading control.

Molecular Docking Studies

- Objective: To predict the binding mode of **Zharp1-211** to the RIPK1 kinase domain.
- General Protocol:
 - The three-dimensional crystal structure of the RIPK1 kinase domain is obtained.
 - The structure of **Zharp1-211** is modeled.
 - Computational docking simulations are performed to predict the most favorable binding conformation of **Zharp1-211** within the ATP-binding pocket of RIPK1.[\[2\]](#)[\[3\]](#)[\[6\]](#)
 - The analysis confirms the interaction with the DLG-out inactive conformation.[\[2\]](#)[\[6\]](#)

In Vivo Murine Models of GVHD

- Objective: To assess the therapeutic efficacy of **Zharp1-211** in a preclinical model of GVHD.
- General Protocol:
 - A murine model of allogeneic hematopoietic stem cell transplantation is established to induce GVHD.
 - Recipient mice are treated with **Zharp1-211** or a vehicle control.
 - GVHD severity is monitored by assessing survival, weight loss, and clinical scores.
 - Histopathological analysis of tissues, particularly the gastrointestinal tract, is performed to evaluate tissue damage.[\[1\]](#)[\[4\]](#)
 - The effect on the graft-versus-leukemia (GVL) effect is also evaluated.[\[1\]](#)[\[3\]](#)



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Caption: A general workflow for the characterization of **Zharp1-211**'s cellular targets.

Conclusion

Zharp1-211 is a highly selective and potent inhibitor of RIPK1 kinase. Its primary cellular action is the disruption of RIPK1-mediated inflammatory signaling and necroptosis. By targeting the RIPK1/RIPK3/JAK/STAT1 axis in intestinal epithelial cells, **Zharp1-211** effectively reduces the inflammatory cascade that drives GVHD. The compelling preclinical data, derived from a range of in vitro and in vivo studies, underscore the potential of **Zharp1-211** as a therapeutic agent for inflammatory and autoimmune diseases. Further investigation and clinical development are warranted to translate these findings into patient treatments.

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